Methyl 2-(m-tolylthio)acetate
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Overview
Description
Methyl 2-(m-tolylthio)acetate is an organic compound with the molecular formula C10H12O2S. It is a member of the sulfide family and is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(m-tolylthio)acetate can be synthesized through various methods. One common approach involves the reaction of m-tolylthiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(m-tolylthio)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: m-Tolylthiol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-(m-tolylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which methyl 2-(m-tolylthio)acetate exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(p-tolylthio)acetate
- Methyl 2-(o-tolylthio)acetate
- Ethyl 2-(m-tolylthio)acetate
Uniqueness
Methyl 2-(m-tolylthio)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-(3-methylphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8-4-3-5-9(6-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYAAFRARFOFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732745 |
Source
|
Record name | Methyl [(3-methylphenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190005-34-6 |
Source
|
Record name | Methyl [(3-methylphenyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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